Spiro[3-carboxy-4-{(4-[1,2,3]thiadiazol-4-YL-phenyl)-amino-carbonyl}-5-[3,4-dichloro-phenyl]-tetrahydrofuran-2,2'-5-methyl-indan-1,3-dione]
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Overview
Description
Spiro[3-carboxy-4-{(4-[1,2,3]thiadiazol-4-YL-phenyl)-amino-carbonyl}-5-[3,4-dichloro-phenyl]-tetrahydrofuran-2,2’-5-methyl-indan-1,3-dione] is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3-carboxy-4-{(4-[1,2,3]thiadiazol-4-YL-phenyl)-amino-carbonyl}-5-[3,4-dichloro-phenyl]-tetrahydrofuran-2,2’-5-methyl-indan-1,3-dione] typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes involve the use of isatin derivatives and thiadiazole compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Spiro[3-carboxy-4-{(4-[1,2,3]thiadiazol-4-YL-phenyl)-amino-carbonyl}-5-[3,4-dichloro-phenyl]-tetrahydrofuran-2,2’-5-methyl-indan-1,3-dione] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Spiro[3-carboxy-4-{(4-[1,2,3]thiadiazol-4-YL-phenyl)-amino-carbonyl}-5-[3,4-dichloro-phenyl]-tetrahydrofuran-2,2’-5-methyl-indan-1,3-dione] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Spiro[3-carboxy-4-{(4-[1,2,3]thiadiazol-4-YL-phenyl)-amino-carbonyl}-5-[3,4-dichloro-phenyl]-tetrahydrofuran-2,2’-5-methyl-indan-1,3-dione] involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Spiro[indoline-3,2’-[1,3,4]thiadiazol]-one
- Spiro[indoline-3,3’-[1,2,4]triazolidin]-one
- Imidazo[4,5-b]quinoxaline-indolinone
- Thiazolopyrimidine-oxoindoline
Uniqueness
Spiro[3-carboxy-4-{(4-[1,2,3]thiadiazol-4-YL-phenyl)-amino-carbonyl}-5-[3,4-dichloro-phenyl]-tetrahydrofuran-2,2’-5-methyl-indan-1,3-dione] is unique due to its complex spiro structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C29H19Cl2N3O6S |
---|---|
Molecular Weight |
608.4 g/mol |
IUPAC Name |
(2R,3'R,4'S,5'R)-5'-(3,4-dichlorophenyl)-5-methyl-1,3-dioxo-4'-[[4-(thiadiazol-4-yl)phenyl]carbamoyl]spiro[indene-2,2'-oxolane]-3'-carboxylic acid |
InChI |
InChI=1S/C29H19Cl2N3O6S/c1-13-2-8-17-18(10-13)26(36)29(25(17)35)23(28(38)39)22(24(40-29)15-5-9-19(30)20(31)11-15)27(37)32-16-6-3-14(4-7-16)21-12-41-34-33-21/h2-12,22-24H,1H3,(H,32,37)(H,38,39)/t22-,23-,24-,29+/m0/s1 |
InChI Key |
KNRVCCXHLSHTFW-HGPRPZRGSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=O)[C@@]3(C2=O)[C@@H]([C@@H]([C@@H](O3)C4=CC(=C(C=C4)Cl)Cl)C(=O)NC5=CC=C(C=C5)C6=CSN=N6)C(=O)O |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3(C2=O)C(C(C(O3)C4=CC(=C(C=C4)Cl)Cl)C(=O)NC5=CC=C(C=C5)C6=CSN=N6)C(=O)O |
Origin of Product |
United States |
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